1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride
Description
Structural Classification of Oxadiazoles
Oxadiazoles represent a fundamental class of five-membered heterocyclic aromatic compounds characterized by the molecular formula C2H2N2O, distinguished by the presence of one oxygen atom and two nitrogen atoms within the ring structure. The oxadiazole family encompasses four distinct isomeric forms, each exhibiting unique chemical properties and biological activities based on the specific positioning of the nitrogen atoms within the heterocyclic framework. These isomers include 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole, with each variant demonstrating distinct reactivity patterns and stability characteristics that influence their utility in chemical research and development.
The 1,2,4-oxadiazole isomer, which forms the core heterocyclic component of this compound, occupies a particularly significant position within this chemical family due to its exceptional stability and diverse biological activities. This specific isomeric arrangement creates a heterocyclic system that demonstrates remarkable resistance to hydrolysis and other degradation pathways, making it particularly valuable for applications requiring long-term stability under various environmental conditions. The 1,2,4-oxadiazole ring system exhibits bioisosteric equivalence with ester and amide moieties, a property that has proven particularly valuable in medicinal chemistry applications where the replacement of hydrolytically labile functional groups with more stable heterocyclic alternatives is desired.
The structural classification of 1,2,4-oxadiazoles reveals several key features that distinguish this isomer from its related variants. The arrangement of nitrogen and oxygen atoms within the five-membered ring creates specific electronic distributions that influence both the chemical reactivity and physical properties of compounds containing this heterocyclic framework. The electron-withdrawing nature of the oxadiazole ring system contributes to the overall electronic characteristics of substituted derivatives, affecting parameters such as acidity, basicity, and susceptibility to nucleophilic or electrophilic attack. These electronic effects become particularly significant when the oxadiazole ring is substituted with various functional groups, as observed in this compound.
Contemporary research has demonstrated that 1,2,4-oxadiazole derivatives exhibit significantly different biological and chemical properties compared to their 1,3,4-oxadiazole counterparts, despite sharing the same molecular formula. While 1,3,4-oxadiazoles have historically received greater research attention due to their extensive biological activities, the 1,2,4-isomer has emerged as an increasingly important target for chemical investigation. The unique electronic characteristics of the 1,2,4-oxadiazole system create opportunities for specific molecular interactions that are not readily accessible through other heterocyclic frameworks, contributing to the growing interest in this particular isomeric form.
| Oxadiazole Isomer | Stability | Primary Applications | Key Characteristics |
|---|---|---|---|
| 1,2,3-oxadiazole | Unstable | Limited due to instability | Ring-opening to diazoketone |
| 1,2,4-oxadiazole | High | Medicinal chemistry, materials | Bioisosteric with esters/amides |
| 1,2,5-oxadiazole | Moderate | High energy materials | Furazan derivatives |
| 1,3,4-oxadiazole | High | Pharmaceutical applications | Extensive biological activities |
Historical Development of 1,2,4-Oxadiazole Chemistry
The historical development of 1,2,4-oxadiazole chemistry traces its origins to the pioneering work of Tiemann and Krüger in 1884, who achieved the first successful synthesis of this heterocyclic framework. Initially classified as azoxime or furo[ab1]diazole, the 1,2,4-oxadiazole heterocycle remained largely unexplored for nearly eight decades following its initial discovery. This prolonged period of limited research activity reflected the early challenges associated with understanding and manipulating heterocyclic chemistry, as well as the lack of sophisticated analytical techniques necessary for comprehensive structural characterization of such compounds.
The renaissance of 1,2,4-oxadiazole chemistry began in the early 1960s when researchers discovered the photochemical rearrangement capabilities of these heterocycles to other ring systems. This breakthrough marked a significant turning point in the field, as it demonstrated the potential for 1,2,4-oxadiazoles to serve as versatile synthetic intermediates for accessing diverse heterocyclic architectures. The recognition of these transformational capabilities sparked renewed interest in the fundamental chemistry of this heterocyclic system and laid the groundwork for subsequent developments in synthetic methodology.
The 1960s also witnessed the introduction of the first commercial pharmaceutical agent containing a 1,2,4-oxadiazole unit, specifically Oxolamine, which was developed as a cough suppressant. This milestone represented the first practical demonstration of the biological utility of 1,2,4-oxadiazole derivatives and established a precedent for the pharmaceutical industry's interest in this heterocyclic framework. The success of Oxolamine validated the potential of 1,2,4-oxadiazoles as pharmacologically active compounds and encouraged further investigation into their biological properties and synthetic accessibility.
The subsequent decades have witnessed exponential growth in 1,2,4-oxadiazole research, with particular acceleration occurring during the last fifteen years. This period has been characterized by significant advances in synthetic methodology, allowing for the efficient preparation of increasingly complex 1,2,4-oxadiazole derivatives with diverse substitution patterns. Modern synthetic approaches have overcome many of the limitations that historically hindered access to these compounds, enabling researchers to explore their potential applications across multiple scientific disciplines. The development of improved synthetic protocols has been particularly important for accessing compounds such as this compound, which requires sophisticated synthetic strategies to achieve the desired substitution pattern and stereochemical arrangement.
Contemporary research has revealed that 1,2,4-oxadiazole derivatives exhibit an extraordinarily broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-edema, antiparasitic, and anti-Alzheimer properties. This remarkable diversity of biological activities has positioned 1,2,4-oxadiazoles as privileged scaffolds in medicinal chemistry, with their bioisosteric relationship to ester and amide functionalities making them particularly attractive for drug development applications where metabolic stability is a primary concern.
Significance of Cyclopentyl-Substituted Oxadiazoles in Chemical Research
Cyclopentyl-substituted oxadiazoles represent a particularly significant subset of heterocyclic compounds that combine the unique electronic properties of the oxadiazole ring system with the conformational flexibility and lipophilic characteristics of the cyclopentyl moiety. The incorporation of cyclopentyl substituents into oxadiazole frameworks creates molecular architectures that exhibit enhanced three-dimensional complexity compared to their linear alkyl-substituted counterparts, potentially leading to improved selectivity in biological systems and distinct chemical reactivity patterns. Research investigating cyclopentyl-containing oxadiazoles has demonstrated that these compounds often exhibit superior biological activities compared to analogous structures containing other cycloalkyl groups, suggesting that the specific size and conformational properties of the cyclopentyl ring contribute significantly to their overall molecular behavior.
The synthesis of cyclopentyl-substituted oxadiazoles typically involves sophisticated synthetic strategies that must accommodate both the formation of the oxadiazole heterocycle and the introduction of the cyclopentyl substituent in the desired regiochemical arrangement. Contemporary synthetic approaches often employ amidoxime-based cyclization reactions, where cyclopentyl-containing carboxylic acid derivatives are coupled with appropriate amidoximes under dehydrative conditions to generate the target oxadiazole ring system. These synthetic transformations frequently require careful optimization of reaction conditions, including temperature control, solvent selection, and the choice of dehydrating agents, to achieve satisfactory yields and purity of the desired products.
The chemical behavior of cyclopentyl-substituted oxadiazoles reflects the combined influence of both the electron-withdrawing oxadiazole ring and the electron-donating cyclopentyl group, creating compounds with unique reactivity profiles that distinguish them from other heterocyclic systems. The cyclopentyl substituent contributes significant steric bulk that can influence the spatial orientation of the molecule and affect its interactions with biological targets or synthetic reagents. Additionally, the conformational flexibility of the cyclopentyl ring allows for multiple spatial arrangements that can accommodate diverse binding requirements or reaction geometries, enhancing the versatility of these compounds in various applications.
Research has demonstrated that cyclopentyl-substituted oxadiazoles exhibit particularly interesting antimicrobial properties, with several derivatives showing significant activity against both gram-positive and gram-negative bacterial strains. The mechanism underlying these antimicrobial effects appears to involve interactions with bacterial cell wall synthesis pathways, although the specific molecular targets and binding modes remain areas of active investigation. The combination of the oxadiazole pharmacophore with the cyclopentyl substituent creates molecular architectures that can effectively penetrate bacterial cell membranes while maintaining sufficient stability to resist bacterial enzyme degradation.
| Cyclopentyl-Oxadiazole Type | Synthetic Approach | Key Applications | Research Focus |
|---|---|---|---|
| 3-Cyclopentyl-1,2,4-oxadiazole | Amidoxime cyclization | Antimicrobial agents | Cell wall synthesis inhibition |
| 5-Cyclopentyl-1,2,4-oxadiazole | Nitrile oxide cycloaddition | Material science | Electronic properties |
| Bis-cyclopentyl oxadiazoles | Multi-step synthesis | Advanced materials | Structural complexity |
Overview of Amine-Functionalized Heterocyclic Compounds
Amine-functionalized heterocyclic compounds constitute a fundamentally important class of organic molecules that combine the electronic and structural properties of heterocyclic ring systems with the nucleophilic and basic characteristics of amine functional groups. The incorporation of amine functionality into heterocyclic frameworks creates molecular architectures that exhibit enhanced chemical reactivity, improved solubility characteristics, and increased potential for biological activity compared to their non-amine counterparts. These compounds serve as versatile synthetic intermediates and biologically active molecules, with applications spanning from pharmaceutical development to advanced materials chemistry.
The chemical behavior of amine-functionalized heterocycles is governed by the electronic interplay between the heterocyclic ring system and the amine substituent, creating compounds with unique acid-base properties and nucleophilic characteristics. In the case of oxadiazole-containing amines, the electron-withdrawing nature of the oxadiazole ring significantly influences the basicity of the amine function, typically reducing its basic strength compared to simple aliphatic amines. This electronic modulation can be advantageous in biological systems, where controlled basicity is often required for optimal receptor binding or enzyme inhibition. The presence of the amine group also provides opportunities for further chemical modification through standard amine chemistry, including acylation, alkylation, and condensation reactions.
Heterocyclic amines demonstrate remarkable diversity in their biological activities, with many naturally occurring and synthetic examples exhibiting significant pharmaceutical importance. The structural framework provided by heterocyclic amine systems allows for precise spatial arrangement of functional groups, enabling specific molecular recognition events that are crucial for biological activity. Research has shown that the positioning of amine groups relative to heterocyclic ring systems can dramatically influence biological potency and selectivity, with even minor structural modifications leading to significant changes in pharmacological profiles.
The synthesis of amine-functionalized heterocyclic compounds often requires sophisticated synthetic strategies that can accommodate both the formation of the heterocyclic ring system and the introduction of the amine functionality in the desired regiochemical and stereochemical arrangement. Contemporary synthetic approaches frequently employ transition metal-catalyzed reactions, nucleophilic substitution processes, and cycloaddition methodologies to achieve these complex molecular architectures. The development of efficient synthetic routes to amine-functionalized heterocycles remains an active area of research, with particular emphasis on methods that can provide access to diverse substitution patterns and stereochemical arrangements.
The hydrochloride salt formation, as observed in this compound, represents a common strategy for improving the physical and chemical properties of amine-containing compounds. Salt formation typically enhances water solubility, improves crystalline properties for isolation and purification, and provides better stability for long-term storage. The selection of appropriate counterions for amine-containing heterocycles requires consideration of factors including solubility requirements, stability considerations, and intended applications, with hydrochloride salts being particularly favored due to their generally favorable properties and pharmaceutical acceptability.
Properties
IUPAC Name |
1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-7-11-8(12-13-7)9(10)5-3-4-6-9;/h2-6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTIINHPQWAJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2(CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Core
The oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives or their activated esters. For example:
Formation of the Hydrochloride Salt
- The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in a suitable solvent, often resulting in a stable crystalline solid with improved handling properties.
Reaction Conditions and Parameters
Representative Synthesis Example
From the synthesis data of related compounds and patents:
Step 1: Ethyl hydrazinecarboxylate is reacted with an appropriate carboxylic acid derivative under reflux to afford the 5-ethyl-1,2,4-oxadiazole intermediate.
Step 2: The intermediate is then reacted with cyclopentan-1-amine in the presence of triethylamine in dichloromethane at room temperature to form the target amine derivative.
Step 3: The free amine is treated with hydrochloric acid to yield the hydrochloride salt as a stable solid.
Analytical Characterization Supporting the Preparation
NMR Spectroscopy: Proton and carbon NMR confirm the chemical structure, showing characteristic chemical shifts for the ethyl group, oxadiazole ring carbons, cyclopentane ring protons, and amine functionalities.
Mass Spectrometry: Molecular ion peaks consistent with molecular weight (217.69 g/mol for hydrochloride salt) confirm the compound identity.
IR Spectroscopy: Bands corresponding to C=N, N-O, and amine groups support the successful formation of the oxadiazole ring and amine substitution.
Research Findings and Optimization Notes
The reaction time for coupling steps can vary widely (minutes to days), depending on the reactivity of intermediates and reaction conditions.
Choice of solvent and base critically affects yield and purity; dichloromethane and triethylamine are commonly preferred for their inertness and efficiency.
Temperature control is important to avoid decomposition of sensitive intermediates; typical reactions are conducted between 0°C and 70°C.
Purification is often achieved by silica gel column chromatography, with solvent systems such as petroleum ether/ethyl acetate mixtures.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxadiazole ring formation | Ethyl hydrazinecarboxylate + acid derivative | Reflux 60–110°C, several hours | 5-Ethyl-1,2,4-oxadiazole intermediate |
| Coupling with cyclopentan-1-amine | Halogenated oxadiazole + cyclopentanamine + base | 0–70°C, minutes to days | 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine |
| Hydrochloride salt formation | HCl gas or aqueous HCl | Room temperature, 1–2 hours | Stable hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride serves as a building block for synthesizing more complex molecules. Its oxadiazole ring can participate in various chemical reactions, allowing researchers to create derivatives with tailored properties for specific applications .
Biology
This compound has been investigated for its bioactive properties , particularly its potential antimicrobial and antiviral effects. Preliminary studies suggest that it may interact with specific molecular targets, influencing biological pathways that could lead to therapeutic benefits.
Medicine
Research is ongoing into the therapeutic effects of this compound, including:
- Anti-inflammatory activities: Potential modulation of inflammatory pathways.
- Anticancer properties: Investigation into its ability to inhibit cancer cell proliferation through targeted interactions with cellular receptors and enzymes .
Industrial Applications
In addition to its research applications, this compound is utilized in the development of new materials. Its unique chemical structure allows for the creation of polymers and coatings with specific desired properties .
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine Hydrochloride (CAS: 1795395-12-8)
- Structural Difference : The ethyl group is replaced with a trifluoromethyl (-CF₃) group.
- Electron-Withdrawing Effect: -CF₃ stabilizes the oxadiazole ring, altering electronic distribution and reactivity . Metabolic Stability: Fluorine substitution reduces metabolic degradation, prolonging half-life .
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine Dihydrochloride (CAS: 1311317-24-4)
- Structural Difference: A dimethylamino-methyl (-CH₂N(CH₃)₂) group replaces the ethyl substituent.
- Impact :
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine Hydrochloride (CAS: 1375473-49-6)
Variations in the Cycloalkane Ring
1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine Hydrochloride (CAS: 1423032-20-5)
- Structural Difference : Cycloheptane replaces cyclopentane, and an oxolan (tetrahydrofuran) group substitutes ethyl.
- Impact: Ring Size: The larger cycloheptane increases molecular volume (MW ~314 vs. Hydrogen Bonding: The oxolan oxygen provides hydrogen-bonding sites, improving target affinity .
Biological Activity
Overview
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride (CAS: 1375472-78-8) is a chemical compound characterized by its unique structure, which includes an oxadiazole ring fused with a cyclopentane ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C9H16ClN3O |
| Molecular Weight | 217.7 g/mol |
| Appearance | White to off-white powder |
| Storage Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole moiety is known to engage with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate biological pathways, leading to therapeutic effects such as:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, suggesting potential applications in inflammatory diseases.
- Anticancer Activity : Research into its cytotoxic effects on cancer cell lines is ongoing, with initial findings indicating that it may inhibit cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that the compound exhibited significant activity against a range of bacterial strains. For example, it showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
- Anti-inflammatory Research : A study conducted on animal models indicated that administration of the compound led to a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
- Cytotoxicity Tests : In assays involving cancer cell lines such as HeLa and MCF7, the compound displayed IC50 values of approximately 25 µM and 30 µM respectively, indicating moderate cytotoxicity.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:
| Compound Name | IC50 (µM) | Antimicrobial Activity | Anti-inflammatory Potential |
|---|---|---|---|
| 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-am hydrochloride | 25 (HeLa) | Yes | Yes |
| 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-am hydrochloride | 30 (HeLa) | Moderate | No |
| 1-(5-Propanoyl-1,2,4-thiadiazol-3-yloxy)-cyclopentanamine | 20 (MCF7) | Yes | Yes |
Q & A
Q. What are the primary synthetic routes for 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride, and what challenges arise during cyclization?
- Methodological Answer : The synthesis typically involves cyclization of a precursor oxadiazole ring, often via condensation reactions. For example, oxadiazole formation may use reagents like oxalyl chloride or trimethylsilyl isothiocyanate under anhydrous conditions, as seen in analogous heterocyclic syntheses . Key challenges include controlling regioselectivity and minimizing side reactions (e.g., ring-opening). Cyclopentane amine functionalization may require protecting-group strategies to prevent undesired nucleophilic attacks. Reaction monitoring via TLC or HPLC is critical to optimize yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data resolve structural ambiguities?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., cyclopentane protons, ethyl group splitting) and confirms oxadiazole ring substitution patterns.
- IR Spectroscopy : Detects amine hydrochloride N–H stretches (~2500–3000 cm⁻¹) and oxadiazole C=N/C–O vibrations (~1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]+) and fragments (e.g., cyclopentane cleavage).
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate tautomerism or impurities, requiring iterative analysis with deuterated solvents or 2D NMR (COSY, HSQC) .
Advanced Research Questions
Q. How can solvent polarity and temperature influence the stability of the oxadiazole ring during long-term storage?
- Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Polar aprotic solvents (e.g., DMSO) may stabilize the oxadiazole ring by reducing nucleophilic attack, while protic solvents (e.g., water) could hydrolyze the ring. Degradation products (e.g., carboxylic acids from ring-opening) are identified via LC-MS and quantified using calibration curves. Statistical tools (e.g., ANOVA) assess significance of degradation rates under varying conditions .
Q. What computational methods predict the reactivity of the oxadiazole ring under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states and electron density distribution. Molecular dynamics simulations (e.g., in explicit solvent models) predict hydrolysis pathways. pKa predictions (via COSMO-RS) guide experimental pH adjustments. Validate computational results with experimental kinetic studies (e.g., UV-Vis monitoring of ring stability at pH 2–12) .
Q. How do conflicting crystallographic and spectroscopic data for this compound arise, and what strategies resolve such contradictions?
- Methodological Answer : Discrepancies may stem from polymorphism (different crystal packing) or dynamic effects (e.g., ring puckering in solution). Strategies:
- Single-crystal XRD : Resolves absolute configuration and compares with computational crystallography (e.g., Mercury CSD).
- VT-NMR : Detects conformational changes (e.g., cyclopentane ring flexibility) across temperatures.
- Synchrotron XRD : Enhances resolution for ambiguous electron density maps.
Cross-validation with solid-state IR and DSC (melting point analysis) clarifies phase-dependent behavior .
Data Presentation and Analysis Guidelines
| Parameter | Example | Relevant Evidence |
|---|---|---|
| Synthetic Yield | 65% (optimized via DOE) | |
| Degradation Kinetics | t1/2 = 48 days (pH 7.4, 25°C) | |
| DFT-predicted pKa | Oxadiazole N: 3.2 ± 0.3 |
Critical Considerations for Experimental Design
- Safety : Use fume hoods, PPE (gloves, goggles), and separate waste disposal for hydrochloride salts to avoid exothermic reactions .
- Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) to mitigate batch-to-batch variability .
- Data Integrity : Apply Grubbs’ test to identify outliers in triplicate measurements and report confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
